![molecular formula C14H18O B2920283 [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287316-37-2](/img/structure/B2920283.png)
[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol” is a chemical compound that likely contains a bicyclo[1.1.1]pentane core . Bicyclo[1.1.1]pentane is a type of hydrocarbon with a unique structure consisting of a four-membered carbocycle with a bridging C(1)-C(3) bond . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, bicyclo[1.1.0]butanes, which are structurally similar, have been synthesized via palladium-catalyzed cross-coupling on pre-formed bicyclo[1.1.0]butanes . This method enables late-stage diversification of the bridgehead position .Molecular Structure Analysis
The molecular structure of this compound likely includes a bicyclo[1.1.1]pentane core, which is a four-membered carbocycle with a bridging C(1)-C(3) bond . It also likely contains a 2,6-dimethylphenyl group and a methanol group, based on its name.Chemical Reactions Analysis
Bicyclo[1.1.0]butanes, which are structurally similar to bicyclo[1.1.1]pentanes, have been known to participate in a variety of chemical reactions due to their high strain. These reactions typically involve the cleavage of the central, strained bond to deliver cyclobutanes or azetidines .Future Directions
There has been a resurgent interest in the chemistry of bicyclo[1.1.0]butanes and related structures in recent years, driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests that there may be future research opportunities in exploring the chemistry and applications of [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol and related compounds.
properties
IUPAC Name |
[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-4-3-5-11(2)12(10)14-6-13(7-14,8-14)9-15/h3-5,15H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVXABJUBNXHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

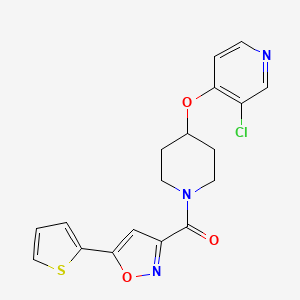
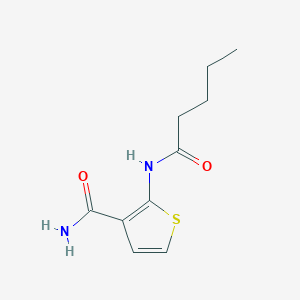
![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2920203.png)
![2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2920206.png)
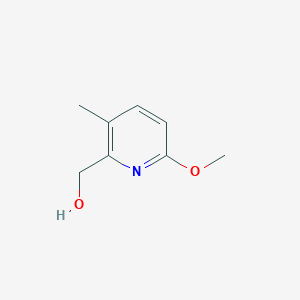
![7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![2-Chloro-N-[2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]propanamide](/img/structure/B2920212.png)

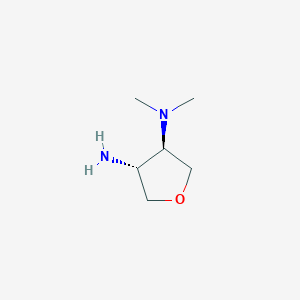
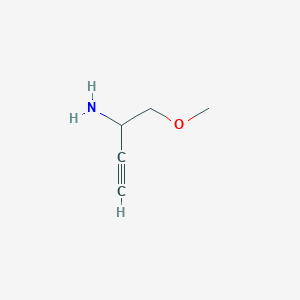
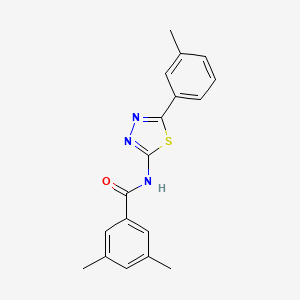
![4-(8-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2920219.png)
![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2920222.png)
